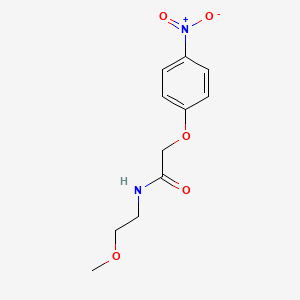

N-(2-methoxyethyl)-2-(4-nitrophenoxy)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N-(2-methoxyethyl)-2-(4-nitrophenoxy)acetamide”, also known as (S)-NIFE, is a novel chiral derivatizing agent used for amino acid analysis by HPLC . It is also used for the derivatization of secondary amino acids .

Molecular Structure Analysis

The IUPAC name for this compound is 2-methoxyethyl (2S)-2- [ (4-nitrophenoxy)carbonylamino]-3-phenylpropanoate . The molecular formula is C19H20N2O7 and the molecular weight is 388.37 . The InChI key is ZSOUYIBYVUBOGT-KRWDZBQOSA-N .Physical And Chemical Properties Analysis

The predicted density of the compound is approximately 1.3 g/cm3 . The predicted boiling point is approximately 534.7° C at 760 mmHg , and the predicted melting point is 179.41° C .Wissenschaftliche Forschungsanwendungen

Green Synthesis Methods

N-(2-methoxyethyl)-2-(4-nitrophenoxy)acetamide serves as an intermediate in green synthesis methods. For example, the catalytic hydrogenation process for synthesizing N-(3-Amino-4-methoxyphenyl)acetamide, an important intermediate for azo disperse dyes, employs novel catalysts for high activity, selectivity, and stability, minimizing harmful byproducts (Zhang Qun-feng, 2008).

Pharmacological Potential

Research into novel acetamide derivatives, including those related to N-(2-methoxyethyl)-2-(4-nitrophenoxy)acetamide, has shown potential for cytotoxic, anti-inflammatory, analgesic, and antipyretic activities. These compounds were synthesized through multi-step reactions, with some showing activities comparable to standard drugs, indicating their potential in drug development (P. Rani, D. Pal, R. Hegde, S. R. Hashim, 2016).

Chemical Reaction Studies

Studies on the photoreactions of compounds similar to N-(2-methoxyethyl)-2-(4-nitrophenoxy)acetamide in different solvents reveal insights into the stability and reaction pathways of such compounds. For instance, the photoreactions of flutamide, which shares structural similarities, indicate different outcomes based on the solvent used, providing valuable information for the design of stable and effective pharmaceuticals (Y. Watanabe, S. Fukuyoshi, A. Oda, 2015).

Synthesis Optimization

Optimization of synthesis processes for acetamide derivatives, including those related to N-(2-methoxyethyl)-2-(4-nitrophenoxy)acetamide, focuses on improving yield and purity. Research into various acylation methods and reaction conditions has led to more efficient and environmentally friendly production techniques, essential for both pharmaceuticals and fine chemicals (Deepali B Magadum, G. Yadav, 2018).

Wirkmechanismus

Eigenschaften

IUPAC Name |

N-(2-methoxyethyl)-2-(4-nitrophenoxy)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O5/c1-17-7-6-12-11(14)8-18-10-4-2-9(3-5-10)13(15)16/h2-5H,6-8H2,1H3,(H,12,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZRWFXAELWKALY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCNC(=O)COC1=CC=C(C=C1)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-methoxyethyl)-2-(4-nitrophenoxy)acetamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-cyclohexyl-N-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]propanamide](/img/structure/B2719099.png)

![2-(1,3-Benzodioxol-5-ylmethylsulfanyl)-5-phenyl-3-prop-2-enylthieno[2,3-d]pyrimidin-4-one](/img/structure/B2719107.png)

![1-[1]benzofuro[3,2-d]pyrimidin-4-yl-N-[2-(trifluoromethyl)benzyl]piperidine-3-carboxamide](/img/structure/B2719112.png)

![1-[2-(Dimethylamino)ethyl]piperidine-4-carbaldehyde](/img/structure/B2719115.png)

![Ethyl 3-{[(chloroacetyl)amino]methyl}-4-methylbenzoate](/img/structure/B2719120.png)

![4-acetyl-N-(3-(dimethylamino)propyl)-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2719121.png)